7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor, such as 7-hydroxy-2H-1-benzopyran-2-one.
Bromination: The 3-position of the benzopyran ring is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Benzyloxy Substitution: The hydroxyl group at the 7-position is converted to a benzyloxy group through an etherification reaction. This can be achieved by reacting the brominated intermediate with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.
Etherification: Benzyl chloride with potassium carbonate as a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-substituted benzopyran derivatives.
Oxidation: Formation of 7-benzoyloxy-3-bromo-2H-1-benzopyran-2-one.
Reduction: Formation of 7-(benzyloxy)-3-bromo-2H-1-benzopyran-2-ol.
Scientific Research Applications
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and bromine substituents can influence its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-2H-1-benzopyran-2-one: Lacks the bromine substituent at the 3-position.
3-Bromo-2H-1-benzopyran-2-one: Lacks the benzyloxy substituent at the 7-position.
7-(Benzyloxy)-3-chloro-2H-1-benzopyran-2-one: Contains a chlorine atom instead of bromine at the 3-position.
Uniqueness
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
918300-45-5 |
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Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
3-bromo-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C16H11BrO3/c17-14-8-12-6-7-13(9-15(12)20-16(14)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
UNWUXSQHBKQZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)Br |
Origin of Product |
United States |
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